molecular formula C13H15FN2O B1491377 (E)-1-(3-aminopyrrolidin-1-yl)-3-(4-fluorophenyl)prop-2-en-1-one CAS No. 1286376-86-0

(E)-1-(3-aminopyrrolidin-1-yl)-3-(4-fluorophenyl)prop-2-en-1-one

Cat. No.: B1491377
CAS No.: 1286376-86-0
M. Wt: 234.27 g/mol
InChI Key: XEQHRWWXHQEZHN-ZZXKWVIFSA-N
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Description

For Research Use Only. Not for human or veterinary or therapeutic use. (E)-1-(3-Aminopyrrolidin-1-yl)-3-(4-fluorophenyl)prop-2-en-1-one is a synthetic organic compound designed for research applications. Its structure incorporates a 3-aminopyrrolidine moiety, a group present in molecules with documented pharmacological activity, such as certain antibacterial agents . The compound also features an α,β-unsaturated ketone (enone) system linked to a fluorophenyl ring, a structural motif found in intermediates and bioactive molecules with anti-inflammatory potential . This combination of features makes it a valuable building block in medicinal chemistry research for the synthesis and exploration of novel heterocyclic compounds. The primary research applications of this compound are derived from its molecular structure. The 3-aminopyrrolidine group can serve as a key pharmacophore, potentially useful for investigating interactions with various biological targets. The presence of the fluorophenyl group can influence the molecule's lipophilicity and electronic characteristics, which are critical parameters in drug discovery for optimizing absorption and binding affinity. Researchers may utilize this chemical as a core scaffold for developing new chemical entities or as an intermediate in multi-step synthetic routes aimed at creating libraries of compounds for biological screening.

Properties

IUPAC Name

(E)-1-(3-aminopyrrolidin-1-yl)-3-(4-fluorophenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FN2O/c14-11-4-1-10(2-5-11)3-6-13(17)16-8-7-12(15)9-16/h1-6,12H,7-9,15H2/b6-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEQHRWWXHQEZHN-ZZXKWVIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)C(=O)C=CC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CC1N)C(=O)/C=C/C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-1-(3-aminopyrrolidin-1-yl)-3-(4-fluorophenyl)prop-2-en-1-one is a synthetic organic compound notable for its structural features, including a pyrrolidine ring and a fluorophenyl group. This compound is part of a class of molecules that exhibit potential pharmacological properties due to their ability to interact with various biological targets. The presence of the aminopyrrolidine moiety suggests that it may influence neurotransmitter systems or other cellular pathways, making it of significant interest in medicinal chemistry.

The biological activity of this compound can be attributed to its interactions with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorophenyl group is likely to participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Predicted Biological Interactions

Research indicates that this compound may exhibit interactions with several biological targets, including:

  • Neurotransmitter Receptors : Potential modulation of serotonin and dopamine receptors.
  • Enzymatic Activity : Possible inhibition or activation of specific enzymes involved in metabolic pathways.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds structurally similar to this compound:

  • Neuropharmacological Studies :
    • A study demonstrated that similar compounds exhibit significant neuropharmacological activity, suggesting potential applications in treating neurological disorders.
    • These compounds were shown to affect neurotransmitter levels in animal models, indicating a possible therapeutic role.
  • Anticancer Activity :
    • Research has indicated that derivatives of this compound may possess anticancer properties through mechanisms involving apoptosis induction in cancer cell lines.
  • Antimicrobial Properties :
    • Similar structures have been evaluated for antimicrobial activity, showing effectiveness against various bacterial strains.

Data Table: Comparison with Similar Compounds

Compound NameStructural FeaturesUnique AspectsBiological Activity
4-FluoroanilineAmino group attached to fluorobenzeneKnown for its use in dye synthesisModerate antibacterial activity
3-AminopyrrolidinePyrrolidine ring with an amino groupServes as a building block in drug designPotentially neuroactive
5-FluoroindoleIndole structure with fluorine substitutionExhibits significant neuropharmacological activityAntidepressant effects
(E)-N-(4-Fluorophenyl)propenamideSimilar propenamide structurePotential anti-inflammatory propertiesInhibitory effects on inflammatory cytokines

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Modifications

Compound Name Substituents (R1, R2) Key Findings
(E)-3-(4-fluorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one R1 = 2-hydroxyphenyl, R2 = 4-fluorophenyl Enhanced antimicrobial activity due to hydroxyl group’s hydrogen-bonding capability.
(E)-3-(2,6-difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one R1 = 4-fluorophenyl, R2 = 2,6-difluorophenyl Superior nonlinear optical (NLO) properties (SHG efficiency = 1.5× KDP) due to increased fluorine-induced polarization .
(E)-1-(4-chlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one R1 = 4-chlorophenyl, R2 = 4-methylphenyl Lower DSSC efficiency (η = 1.2%) compared to fluoro analogs due to reduced electronegativity .
(E)-3-(4-fluorophenyl)-1-(pyrrolidin-1-yl)prop-2-en-1-one R1 = pyrrolidinyl, R2 = 4-nitrophenyl Reduced bioactivity compared to aminopyrrolidine analogs; nitro group increases reactivity but limits solubility .

Key Insight: Fluorine substitution consistently improves electronic properties (e.g., HOMO-LUMO gap narrowing) and device efficiency (e.g., DSSCs), while nitrogen-containing groups (e.g., 3-aminopyrrolidine) enhance biological targeting .

Preparation Methods

Enone Formation via Aldol Condensation

A common approach involves the condensation of a 4-fluorobenzaldehyde derivative with a suitable ketone or amine-substituted ketone precursor. This reaction typically proceeds under basic or acidic catalysis to yield the α,β-unsaturated ketone with the desired (E)-geometry.

Step Reagents/Conditions Outcome Notes
1 4-fluorobenzaldehyde + acetylpyrrolidine derivative Aldol condensation to form enone intermediate Control of temperature and pH critical to favor (E)-isomer
2 Base catalyst (e.g., NaOH, KOH) or acid catalyst (e.g., HCl) Facilitate condensation and dehydration Reaction time optimized for yield

Introduction of 3-Aminopyrrolidin-1-yl Group

The 3-aminopyrrolidine moiety can be introduced either by:

Patent WO2012170976A2 describes related compounds with pyrrolidinyl substituents introduced via nucleophilic amination on α,β-unsaturated ketones, suggesting similar methods can be applied here.

Reductive Amination Approach

An alternative and efficient method involves reductive amination where a 3-pyrrolidinone derivative is reacted with 4-fluorobenzaldehyde under reductive conditions using reducing agents such as sodium borohydride or sodium triacetoxyborohydride.

Reagent/Condition Role Reference
Sodium borohydride (NaBH4) Reducing agent for imine intermediate EP3539965A1 (analogous processes)
Sodium triacetoxyborohydride Mild reductive amination agent EP3539965A1
Acid catalyst (e.g., acetic acid) Facilitates imine formation EP3539965A1

This method ensures high stereoselectivity and yields of the (E)-configured enone with the aminopyrrolidine substituent.

Process Optimization and Research Findings

  • Stereochemical Control: The (E)-configuration is favored thermodynamically and can be enhanced by controlling reaction temperature and solvent polarity.
  • Solvent Effects: Polar aprotic solvents such as dimethylformamide or tetrahydrofuran are preferred for nucleophilic substitution steps to enhance reactivity.
  • Purification: Crystallization and chromatographic methods are employed to isolate the pure (E)-isomer.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations
Aldol Condensation + Amination 4-fluorobenzaldehyde, acetylpyrrolidine, base/acid catalyst Straightforward, scalable Requires stereochemical control
Reductive Amination 3-pyrrolidinone, 4-fluorobenzaldehyde, NaBH4 or NaBH(OAc)3 High stereoselectivity, mild conditions Sensitive to moisture, requires careful handling
Nucleophilic Substitution Enone intermediate with leaving group, 3-aminopyrrolidine Direct introduction of amine group May require protecting groups

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-1-(3-aminopyrrolidin-1-yl)-3-(4-fluorophenyl)prop-2-en-1-one
Reactant of Route 2
Reactant of Route 2
(E)-1-(3-aminopyrrolidin-1-yl)-3-(4-fluorophenyl)prop-2-en-1-one

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